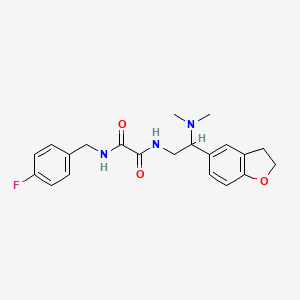

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique pharmacophore combining a dihydrobenzofuran moiety, a dimethylaminoethyl chain, and a 4-fluorobenzyl group. The dihydrobenzofuran core may enhance metabolic stability compared to simpler aromatic systems, while the fluorobenzyl group could influence lipophilicity and binding affinity.

Properties

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-25(2)18(15-5-8-19-16(11-15)9-10-28-19)13-24-21(27)20(26)23-12-14-3-6-17(22)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVKQPZIKYSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a complex arrangement that includes a dihydrobenzofuran moiety and an oxalamide functional group. These components are significant for its biological activity:

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 373.5 g/mol

- CAS Number : 1428367-21-8

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group enhances its binding affinity, potentially modulating various biochemical pathways. This compound may act through:

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics.

- Neuroprotective Effects : Some studies have indicated that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, particularly notable in breast and lung cancer models.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively reduced bacterial growth at micromolar concentrations, supporting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Oxalamide derivatives are widely studied for their role as umami taste enhancers and therapeutic agents. Below is a comparative analysis of key analogs:

Key Findings:

Receptor Specificity : S336’s pyridinylethyl and dimethoxybenzyl groups confer strong umami receptor binding, while the target compound’s dihydrobenzofuran and fluorobenzyl substituents may shift selectivity toward other GPCRs or kinases. Fluorine’s electronegativity could enhance hydrogen bonding in target pockets .

Metabolism : Dihydrobenzofuran in the target compound likely improves metabolic stability compared to S336’s dimethoxybenzyl group, which is prone to oxidative demethylation. This structural advantage could extend half-life in vivo .

Therapeutic Potential: Unlike nitrobenzyl-containing analogs (e.g., indole derivatives with anticancer activity), the target compound’s fluorobenzyl group may reduce toxicity while maintaining lipophilicity, a critical factor in CNS-penetrant drugs.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(4-fluorobenzyl)oxalamide?

The synthesis typically involves coupling a 2,3-dihydrobenzofuran-5-yl-dimethylamino ethylamine intermediate with a 4-fluorobenzyl oxalamide precursor. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

- Optimization : Adjusting reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry to maximize yield .

Q. How can researchers characterize the structural integrity of this compound?

Standard methods include:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., dihydrobenzofuran protons at δ 3.1–4.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ 456.2) .

- Chromatography : HPLC with UV detection to assess purity (>98%) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .

- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or SPR .

- Solubility/pharmacokinetics : Use shake-flask method for solubility and microsomal stability assays .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

- Structural comparison : Analyze substituent effects (e.g., fluorobenzyl vs. methoxybenzyl) using molecular docking to predict binding affinity differences .

- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to rule out variability .

- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259391) to identify trends in IC values .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Formulation : Use nanoemulsions or liposomes to improve aqueous solubility .

- Metabolic stability : Test hepatic microsomal degradation and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can researchers elucidate the mechanism of action using structural analogs?

- SAR studies : Synthesize derivatives with modified dihydrobenzofuran or fluorobenzyl groups and compare activity .

- Target deconvolution : Employ CRISPR-Cas9 knockout screens or thermal proteome profiling .

- Crystallography : Co-crystallize the compound with potential targets (e.g., kinase domains) for binding mode analysis .

Q. What experimental designs address low yield in large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .

- Flow chemistry : Implement continuous-flow reactors to improve reproducibility and reduce side reactions .

- DoE (Design of Experiments) : Use factorial design to optimize parameters like solvent polarity and reaction time .

Methodological Guidance

Q. How to validate the compound’s stability under physiological conditions?

- Forced degradation : Expose to acidic/basic/oxidative conditions and monitor degradation products via LC-MS .

- Long-term storage : Assess stability at -80°C, 4°C, and room temperature over 6–12 months .

Q. What computational tools predict off-target interactions?

- Molecular dynamics simulations : Use AMBER or GROMACS to model protein-ligand interactions .

- Pharmacophore mapping : Generate 3D pharmacophores with Schrödinger Phase to identify unintended targets .

Q. How to prioritize analogs for preclinical development?

- ADMET profiling : Use SwissADME or ADMETlab to predict toxicity, BBB permeability, and CYP inhibition .

- In vivo efficacy : Test top candidates in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Key Structural Analogs and Their Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.